5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide
Description
5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide is an organic compound with a complex structure It features both amino and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications
Properties
CAS No. |
1018606-52-4 |
|---|---|
Molecular Formula |
C12H21N3O2S |
Molecular Weight |
271.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group, potentially forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-(dimethylamino)benzoic acid: This compound shares a similar structure but has a carboxylic acid group instead of a sulfonamide group.
2-(dimethylamino)-5-nitrobenzenesulfonamide: This compound has a nitro group instead of an amino group.
Uniqueness
5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide is unique due to its combination of amino and sulfonamide functional groups, which provide distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
